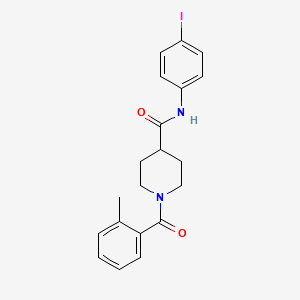
N-(3,4-dimethoxybenzyl)-2-methoxycyclohexanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)-2-methoxycyclohexanamine oxalate, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its hallucinogenic and euphoric effects. However, in recent years, it has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
MXE acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. It also interacts with other neurotransmitter systems such as dopamine, serotonin, and opioid receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MXE has been found to induce dissociative effects, such as altered perception, depersonalization, and derealization. It also exhibits analgesic and anesthetic properties, which may make it useful in pain management. However, it can also cause adverse effects such as tachycardia, hypertension, and respiratory depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has several advantages for use in laboratory experiments, such as its high potency and selectivity for the NMDA receptor. However, its psychoactive effects and potential for abuse may limit its use in certain studies. Additionally, the lack of standardized dosing and administration protocols may make it difficult to compare results across studies.
Direcciones Futuras
There are several potential future directions for research on MXE. Further studies are needed to explore its therapeutic potential in treating depression, anxiety, and addiction. Additionally, more research is needed to understand its mechanisms of action and potential long-term effects on the brain and body. Finally, the development of safer and more effective analogs of MXE may hold promise for future drug development.
Métodos De Síntesis
The synthesis of MXE involves the reaction of 3,4-dimethoxybenzyl chloride with 2-methoxycyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with oxalic acid to form the oxalate salt of MXE.
Aplicaciones Científicas De Investigación
MXE has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pain management. It has been found to exhibit antidepressant, anxiolytic, and analgesic effects in animal models. It has also been studied for its potential use in treating addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-14-7-5-4-6-13(14)17-11-12-8-9-15(19-2)16(10-12)20-3/h8-10,13-14,17H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLFVYLEEONXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102722.png)
![1-ethyl-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5102723.png)
![N-{4-hydroxy-3-methyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5102729.png)
amine oxalate](/img/structure/B5102743.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5102753.png)
![N-(3,5-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5102764.png)
![3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B5102766.png)

![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5102772.png)

![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetic acid](/img/structure/B5102775.png)
